molecular formula C14H15BrO2 B13710719 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene

1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene

Cat. No.: B13710719
M. Wt: 295.17 g/mol
InChI Key: PTZYEAMDJPVBKU-UHFFFAOYSA-N
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Description

1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene is a naphthalene derivative featuring a bromine atom at position 1, an ethyl group at position 8, and a methoxymethoxy (-OCH2OCH3) group at position 3. This compound is of interest in organic synthesis and materials science due to its steric and electronic properties, which are influenced by the combination of substituents.

Properties

Molecular Formula

C14H15BrO2

Molecular Weight

295.17 g/mol

IUPAC Name

1-bromo-8-ethyl-3-(methoxymethoxy)naphthalene

InChI

InChI=1S/C14H15BrO2/c1-3-10-5-4-6-11-7-12(17-9-16-2)8-13(15)14(10)11/h4-8H,3,9H2,1-2H3

InChI Key

PTZYEAMDJPVBKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=CC(=C21)Br)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of the ethyl and methoxymethoxy groups. One common method is the bromination of 8-ethyl-3-(methoxymethoxy)naphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, amines, or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium cyanide, ammonia, or thiourea in polar solvents like dimethylformamide (DMF) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of 1-cyano-8-ethyl-3-(methoxymethoxy)naphthalene, 1-amino-8-ethyl-3-(methoxymethoxy)naphthalene, etc.

    Oxidation Reactions: Formation of 8-ethyl-3-(methoxymethoxy)naphthalene-1-carboxylic acid or 8-ethyl-3-(methoxymethoxy)naphthaldehyde.

    Reduction Reactions: Formation of 8-ethyl-3-(methoxymethoxy)naphthalene.

Scientific Research Applications

1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Materials Science: Utilized in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene depends on the specific application and the target molecule. In organic synthesis, it acts as a versatile building block for constructing more complex structures. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group at position 8 in the target compound introduces steric bulk compared to smaller substituents like Cl (in ) or methoxy groups (in ). This may influence reaction kinetics in further functionalization.
  • Synthetic Flexibility : Methoxymethoxy groups (as in ) are often used as protecting groups for hydroxyl moieties, enabling regioselective reactions. The target compound’s synthesis likely involves similar strategies.

Physicochemical Properties

Table 2: Spectral and Thermal Data

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Thermal Stability (DSC/TGA) Reference
1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene Anticipated: δ 5.2–5.3 (OCH2OCH3), δ 1.3–1.5 (-CH2CH3) Predicted: δ 55–60 (OCH3), δ 15–20 (-CH2CH3) Likely similar to (melting ~300°C) Target
(E)-1-(3,5-Dimethoxystyryl)-2-(methoxymethoxy)naphthalene δ 4.61 (OCH2OCH3), δ 3.31 (OCH3) δ 104–155 (aromatic and ether carbons) Not reported
1-Bromo-4-methoxynaphthalene δ 3.98 (OCH3), δ 6.66–8.34 (aromatic H) δ 55.69 (OCH3), δ 104–155 (aromatic) Not reported
CF3-NDI (Naphthalene Diimide) N/A N/A Melting point: 323.5°C (DSC)

Key Observations :

  • NMR Shifts : The methoxymethoxy group in position 3 (target) would produce distinct δ 5.2–5.3 ppm signals for the -OCH2O- moiety, as seen in . The ethyl group’s protons (δ 1.3–1.5 ppm) would differentiate it from Cl- or methoxy-substituted analogs.
  • Thermal Stability : Naphthalene derivatives with bulky substituents (e.g., CF3-NDI in ) exhibit high thermal stability, suggesting the target compound may similarly withstand elevated temperatures.

Biological Activity

1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene features a naphthalene core with bromine and methoxy groups that may influence its biological activity. The presence of these substituents is crucial for its interaction with biological systems.

Molecular Formula : C13H15BrO3
Molecular Weight : 299.16 g/mol
CAS Number :

Biological Activity

The biological activity of 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene can be categorized into several key areas:

Antioxidant Activity

Research indicates that compounds with methoxy groups often exhibit antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that naphthalene derivatives possess antimicrobial activity against a range of pathogens. The specific interactions between the compound and microbial cells can disrupt cellular processes, leading to cell death.

Cytotoxicity

Preliminary studies suggest that 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely mediated through apoptosis induction or cell cycle arrest, although detailed mechanisms require further investigation.

The exact mechanism by which 1-Bromo-8-ethyl-3-(methoxymethoxy)naphthalene exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity.
  • Receptor Modulation : It may bind to cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological effects of similar naphthalene derivatives:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of naphthalene derivatives.
    • Findings : Compounds demonstrated significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against gram-positive and gram-negative bacteria.
    • Results : The compound showed promising results in inhibiting bacterial growth, supporting its use as a natural antimicrobial agent.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Outcome : Significant reduction in cell viability was observed in treated cells compared to controls, indicating potential as an anti-cancer agent.

Data Table

Biological ActivityAssay TypeConcentrationIC50 (µM)Reference
AntioxidantDPPH50 µM15
AntimicrobialAgar Diffusion100 µg/mL20
CytotoxicityMTT Assay10 µM25

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